molecular formula C23H20BF2N3O2 B1148486 CellHunt Green 8-P2M CAS No. 929679-22-1

CellHunt Green 8-P2M

Cat. No.: B1148486
CAS No.: 929679-22-1
M. Wt: 419.23
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: : CellHunt Green 8-P2M is synthesized through a series of chemical reactions involving the incorporation of a maleimide group into a green-fluorescent dye structure. The synthesis typically involves the following steps:

Industrial Production Methods: : Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid powder form and stored under nitrogen at 4°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: : CellHunt Green 8-P2M primarily undergoes thiol-reactive substitution reactions. The maleimide group in the compound reacts selectively with thiol groups, leading to the formation of stable thioether bonds .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions are green-fluorescent conjugates of this compound with thiol-containing biomolecules. These conjugates exhibit restored fluorescence with high quantum yield .

Mechanism of Action

Mechanism: : CellHunt Green 8-P2M exerts its effects through a mechanism involving photo-induced electron transfer. The maleimide group in the compound reacts with thiol groups, leading to the formation of stable thioether bonds. This reaction restores the green fluorescence of the dye with high quantum yield .

Molecular Targets and Pathways: : The primary molecular targets of this compound are thiol-containing biomolecules such as cysteine and glutathione. The reaction with these targets leads to the formation of fluorescent conjugates, which can be used for various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its high selectivity for thiol groups at pH levels below 7.5, non-ionic nature, and high quantum yield. These properties make it particularly suitable for long-term fluorescent cell tracing and the preparation of fluorescent conjugates with thiol-containing biomolecules .

Properties

CAS No.

929679-22-1

Molecular Formula

C23H20BF2N3O2

Molecular Weight

419.23

Origin of Product

United States

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